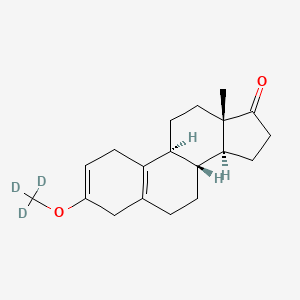

Butyryl-Coenzyme A (sodium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

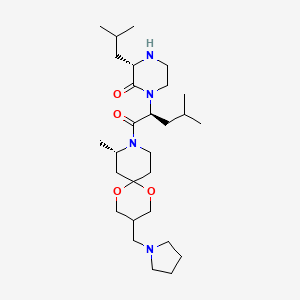

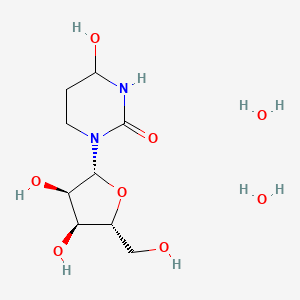

Butyryl-Coenzyme A (sodium) is an organic compound that plays a crucial role in various biological pathways. It is a derivative of butyric acid and contains coenzyme A. This compound is involved in fatty acid metabolism, fermentation, and the degradation of 4-aminobutanoate (GABA). It is an intermediate in the synthesis of butyrate, which is produced by colonic bacteria and is essential for maintaining the colonic environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Butyryl-Coenzyme A (sodium) can be synthesized through the reaction of butyric acid with coenzyme A in the presence of ATP and a suitable enzyme such as butyrate—CoA ligase. The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.0 and a temperature of 25°C .

Industrial Production Methods

Industrial production of Butyryl-Coenzyme A (sodium) often involves microbial fermentation processes. Engineered strains of bacteria such as Clostridium tyrobutyricum are used to produce butyrate, which is then converted to Butyryl-Coenzyme A through enzymatic reactions .

Analyse Des Réactions Chimiques

Types of Reactions

Butyryl-Coenzyme A (sodium) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to crotonyl-Coenzyme A.

Reduction: It can be reduced to butyrate.

Substitution: It can participate in substitution reactions to form different acyl-Coenzyme A derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include NADH or NADPH for reduction, and oxygen or other oxidizing agents for oxidation. The reactions typically occur under mild conditions, such as physiological pH and temperature .

Major Products

The major products formed from these reactions include crotonyl-Coenzyme A, butyrate, and other acyl-Coenzyme A derivatives .

Applications De Recherche Scientifique

Butyryl-Coenzyme A (sodium) has a wide range of scientific research applications:

Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.

Biology: It plays a role in metabolic studies, particularly in the context of fatty acid metabolism and energy production.

Medicine: It is investigated for its potential therapeutic effects in conditions such as inflammatory bowel disease and metabolic disorders.

Industry: It is used in the production of biofuels and other biochemicals through microbial fermentation processes

Mécanisme D'action

Butyryl-Coenzyme A (sodium) exerts its effects by participating in various metabolic pathways. It acts as a substrate for enzymes such as butyryl-Coenzyme A dehydrogenase, which catalyzes its conversion to crotonyl-Coenzyme A. This reaction is part of the fatty acid oxidation pathway. The compound also plays a role in the regulation of gene expression through post-translational modifications of histones .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetyl-Coenzyme A: Involved in the synthesis and oxidation of fatty acids.

Propionyl-Coenzyme A: Participates in the metabolism of odd-chain fatty acids.

Malonyl-Coenzyme A: Plays a role in fatty acid synthesis.

Uniqueness

Butyryl-Coenzyme A (sodium) is unique in its role as an intermediate in the synthesis of butyrate, which has significant implications for gut health and energy metabolism. Its involvement in both fatty acid metabolism and gene regulation through histone modification sets it apart from other acyl-Coenzyme A derivatives .

Propriétés

Formule moléculaire |

C25H41N7NaO17P3S |

|---|---|

Poids moléculaire |

859.6 g/mol |

Nom IUPAC |

sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C25H42N7O17P3S.Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/q;+1/p-1/t14-,18-,19-,20+,24-;/m1./s1 |

Clé InChI |

XBNZETGNIJRVAR-XXXNBSBMSA-M |

SMILES isomérique |

CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+] |

SMILES canonique |

CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)

![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)

![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)

![4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid](/img/structure/B12424479.png)

![9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one](/img/structure/B12424502.png)